4-chloro-N-ethylaniline hydrochloride
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Overview
Description
4-chloro-N-ethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chlorine atom at the para position of the aniline ring and an ethyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Anilines, such as 4-chloro-n-ethylaniline hydrochloride, are generally involved in various chemical reactions, including nucleophilic substitution .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a functional group in a molecule .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, which can influence multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s participation in chemical reactions can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethylaniline hydrochloride typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloronitrobenzene.
Reduction of 4-chloronitrobenzene: The nitro group in 4-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 4-chloroaniline.
Ethylation of 4-chloroaniline: 4-chloroaniline is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 4-chloro-N-ethylaniline.
Formation of Hydrochloride Salt: Finally, 4-chloro-N-ethylaniline is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine (4-chloroaniline).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-ethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Lacks the ethyl group on the nitrogen atom.
N-ethylaniline: Lacks the chlorine atom on the aniline ring.
4-bromo-N-ethylaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-chloro-N-ethylaniline hydrochloride is unique due to the presence of both the chlorine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-chloro-N-ethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOAOGOTNQQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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